![molecular formula C18H27N5O2 B5567743 N-[2-(dimethylamino)ethyl]-N'-(1-methyl-1H-indazol-6-yl)-N-(tetrahydrofuran-2-ylmethyl)urea](/img/structure/B5567743.png)

N-[2-(dimethylamino)ethyl]-N'-(1-methyl-1H-indazol-6-yl)-N-(tetrahydrofuran-2-ylmethyl)urea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of N-[2-(dimethylamino)ethyl]-N'-(1-methyl-1H-indazol-6-yl)-N-(tetrahydrofuran-2-ylmethyl)urea involves complex organic synthesis techniques. Studies have explored various pathways for synthesizing similar urea derivatives, focusing on optimizing yield, purity, and the efficiency of the reactions. For instance, the α-ureidoalkylation reaction of N-(carboxyalkyl)- and N-(hydroxyalkyl)ureas with different alkylating agents has been a method to introduce various functional groups into the urea structure, enhancing its complexity and potential bioactivity (Gazieva et al., 2009).

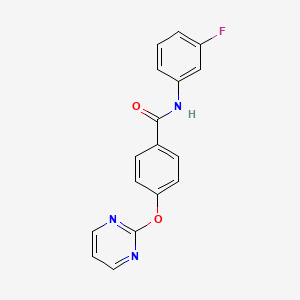

Molecular Structure Analysis

The molecular structure of urea derivatives, including N-[2-(dimethylamino)ethyl]-N'-(1-methyl-1H-indazol-6-yl)-N-(tetrahydrofuran-2-ylmethyl)urea, has been extensively studied using techniques such as X-ray diffraction. These studies reveal the non-planar geometry of the nitrogen atoms and the planarity of the urea moiety, providing insights into the compound's reactivity and interaction potential with biological targets (Dalluhn et al., 2001).

Chemical Reactions and Properties

Urea derivatives undergo various chemical reactions, including alkylation, acylation, and photooxygenation, which modify their chemical structure and enhance their reactivity. For example, the photooxygenation of 5-dialkylamino-4-pyrrolin-3-ones, related to the urea derivatives, results in highly functionalized ureas with potential for further chemical modifications (Erden et al., 2008). Additionally, ureas can participate in transesterification reactions, important for synthesizing cyclic carbonates and other valuable chemical intermediates (Bhanage et al., 2003).

Scientific Research Applications

Synthetic Applications

Development of Synthetic Methodologies

Research has highlighted the compound's role in the synthesis of 5-aryl-2-oxazolidinone derivatives, emphasizing its utility in producing highly functionalized molecules (Tsujimoto et al., 1979). The compound has been employed in α-ureidoalkylation reactions, leading to the synthesis of novel glycoluril derivatives, showcasing its potential in creating diverse chemical structures (Gazieva et al., 2009).

Chemical Reactions and Transformations

Its involvement in directed lithiation reactions has been documented, illustrating its significance in facilitating regioselective chemical transformations (Smith et al., 2013). Additionally, the compound's reactivity has been explored in the context of imidazo-sym-triazine derivatives, providing insights into its chemical versatility and reactivity (Dovlatyan et al., 2009).

Chemical Properties and Interactions

Study of Molecular Interactions

Investigations into the lithiation and substitution reactions of N′-(ω-Phenylalkyl)-N,N-dimethylureas have revealed detailed information about the compound's chemical behavior and interaction patterns, contributing to a deeper understanding of its chemical properties (Smith et al., 2012). This research underscores the compound's potential in mediating complex chemical processes.

Potential Applications in Material Science

Development of Functional Materials

The compound's utility has also been explored in the synthesis of materials with potential applications in various fields, such as the development of photooxygenation processes for the synthesis of ureas, 2-oxazolidinones, and 2-oxazolinones, indicating its role in material science (Erden et al., 2008).

properties

IUPAC Name |

1-[2-(dimethylamino)ethyl]-3-(1-methylindazol-6-yl)-1-(oxolan-2-ylmethyl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H27N5O2/c1-21(2)8-9-23(13-16-5-4-10-25-16)18(24)20-15-7-6-14-12-19-22(3)17(14)11-15/h6-7,11-12,16H,4-5,8-10,13H2,1-3H3,(H,20,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIPJCXWVTXEWRL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=CC(=C2)NC(=O)N(CCN(C)C)CC3CCCO3)C=N1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H27N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[2-(dimethylamino)ethyl]-N'-(1-methyl-1H-indazol-6-yl)-N-(tetrahydrofuran-2-ylmethyl)urea | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-methyl-4-phenyl-2-[(2-phenylethyl)thio]nicotinonitrile](/img/structure/B5567672.png)

![1-[(dimethylamino)sulfonyl]-N-[4-(3-methyl-1-piperidinyl)benzyl]-3-piperidinecarboxamide](/img/structure/B5567687.png)

![4-[2-methyl-5-(1-piperidinylsulfonyl)benzoyl]-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B5567697.png)

![2-methyl-4-phenyl-3-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]pyridine](/img/structure/B5567703.png)

![N-ethyl-N-[(5-ethyl-1,3,4-oxadiazol-2-yl)methyl]-5,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarboxamide](/img/structure/B5567709.png)

![(1S*,5R*)-3-{3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoyl}-6-methyl-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5567711.png)

![N-({1-[2-(4-chloro-3-methylphenoxy)ethyl]-1H-indol-3-yl}methylene)-4H-1,2,4-triazol-4-amine](/img/structure/B5567712.png)

![ethyl 2-[(4-morpholinylacetyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5567720.png)

![N-((3S*,4R*)-4-(4-methylphenyl)-1-{5-[(methylthio)methyl]-2-furoyl}-3-pyrrolidinyl)acetamide](/img/structure/B5567721.png)

![1-benzyl-N-{4-[(4-methyl-1-piperazinyl)carbonyl]phenyl}-4-piperidinecarboxamide](/img/structure/B5567737.png)

![4-{2-[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]phenyl}thiomorpholine 1,1-dioxide](/img/structure/B5567747.png)